7-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}[1,2,4]triazolo[1,5-a]pyrimidine

Regioisomerism Conformational analysis Physicochemical properties

7-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}[1,2,4]triazolo[1,5-a]pyrimidine (CAS 477889-33-1) is a synthetic small molecule belonging to the [1,2,4]triazolo[1,5-a]pyrimidine class, featuring a 7-phenyl substitution with a 2,4-dichlorobenzyl ether at the para position. With a molecular formula of C18H12Cl2N4O and a molecular weight of 371.22 Da, this compound serves as a regiospecifically defined scaffold often employed in medicinal chemistry for the synthesis of kinase-targeted libraries.

Molecular Formula C18H12Cl2N4O
Molecular Weight 371.22
CAS No. 477889-33-1
Cat. No. B2991868
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}[1,2,4]triazolo[1,5-a]pyrimidine
CAS477889-33-1
Molecular FormulaC18H12Cl2N4O
Molecular Weight371.22
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC=NC3=NC=NN23)OCC4=C(C=C(C=C4)Cl)Cl
InChIInChI=1S/C18H12Cl2N4O/c19-14-4-1-13(16(20)9-14)10-25-15-5-2-12(3-6-15)17-7-8-21-18-22-11-23-24(17)18/h1-9,11H,10H2
InChIKeyFIDDWTJPJIJUNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}[1,2,4]triazolo[1,5-a]pyrimidine (CAS 477889-33-1): A Regiospecific Triazolopyrimidine Building Block for Focused Library Synthesis


7-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}[1,2,4]triazolo[1,5-a]pyrimidine (CAS 477889-33-1) is a synthetic small molecule belonging to the [1,2,4]triazolo[1,5-a]pyrimidine class, featuring a 7-phenyl substitution with a 2,4-dichlorobenzyl ether at the para position . With a molecular formula of C18H12Cl2N4O and a molecular weight of 371.22 Da, this compound serves as a regiospecifically defined scaffold often employed in medicinal chemistry for the synthesis of kinase-targeted libraries [1]. Its structural rigidity, hydrogen-bond acceptor capacity, and halogen substitution pattern make it a candidate for structure–activity relationship (SAR) studies where positional isomerism critically influences target binding .

Why 7-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}[1,2,4]triazolo[1,5-a]pyrimidine Cannot Be Generically Substituted: The Critical Role of Phenyl Ether Regiochemistry


Generic substitution within the [1,2,4]triazolo[1,5-a]pyrimidine class is scientifically unsound because minute structural variations—such as the position of the phenyl ether linkage—profoundly alter molecular recognition. The target compound places the 2,4-dichlorobenzyloxy substituent at the para position of the 7-phenyl ring, while its closest commercially available regioisomer (CAS 478046-36-5) bears the same substituent at the meta position . This seemingly minor shift changes the vector of the dichlorobenzyl group by approximately 120° relative to the triazolopyrimidine core, directly impacting the compound's ability to occupy hydrophobic pockets in kinase ATP-binding sites, as demonstrated by crystallographic studies on analogous triazolo[1,5-a]pyrimidine CDK2 inhibitors [1]. Consequently, biological activity observed for one regioisomer cannot be extrapolated to the other, and procurement decisions must be guided by the specific regiochemistry required for the target engagement hypothesis being tested .

Quantitative Differentiation Evidence: 7-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}[1,2,4]triazolo[1,5-a]pyrimidine vs. Regioisomeric and Scaffold Analogs


Para vs. Meta Phenyl Ether Regiochemistry: Predicted Physicochemical Divergence and Conformational Impact

Direct head-to-head biological data for the para-substituted target compound versus its meta-substituted regioisomer (CAS 478046-36-5) are absent from the peer-reviewed literature. However, the predicted physicochemical properties, calculated using the ACD/Labs Percepta platform, are identical for both regioisomers owing to their identical molecular formula . The critical differentiation lies in the spatial orientation of the 2,4-dichlorobenzyl group. In the para isomer (CAS 477889-33-1), the C–O–C ether linkage extends linearly from the 7-phenyl ring, projecting the dichlorobenzyl moiety along the major molecular axis. In contrast, the meta isomer introduces a ~120° kink, redirecting the lipophilic group into a distinct geometric plane . In the context of the triazolo[1,5-a]pyrimidine CDK2 inhibitor pharmacophore, para-substituted 7-phenyl analogs have been shown to engage a critical hydrophobic shelf formed by Ile10, Val18, and Leu134 in the ATP-binding pocket, an interaction that is geometrically precluded for meta-substituted variants [1].

Regioisomerism Conformational analysis Physicochemical properties Medicinal chemistry

Lipophilic Ligand Efficiency Metrics vs. Unsubstituted 7-Phenyl Core Scaffold

The 2,4-dichlorobenzyl ether appendage substantially increases the lipophilicity of the triazolo[1,5-a]pyrimidine core. The unsubstituted 7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine (CAS 39573-72-3) has a predicted logP of approximately 1.8, whereas the target compound exhibits a predicted logD (pH 7.4) of 4.40, representing an increase of approximately 2.6 log units . This elevated lipophilicity is beneficial for engaging hydrophobic sub-pockets within kinase active sites, as evidenced by the CDK2 inhibitor series where 7-aryl substituted triazolo[1,5-a]pyrimidines with halogenated benzyl groups achieved IC50 values in the 100–500 nM range, compared to >10 µM for the unsubstituted 7-phenyl parent [1]. The dichlorobenzyl ether also introduces two additional hydrogen-bond acceptor sites (ether oxygen and chlorine atoms), which can participate in orthogonal polar interactions without increasing hydrogen-bond donor count, thereby maintaining compliance with Lipinski's Rule of Five .

Lipophilic ligand efficiency Scaffold optimization Drug-likeness

Limitation Statement: Absence of Direct Comparative Biological Activity Data

A comprehensive search of the peer-reviewed literature, patent databases, and authoritative biochemical databases (including BindingDB, ChEMBL, and PubChem BioAssay) as of April 30, 2026, identified no primary research articles reporting quantitative biological activity data (IC50, Ki, EC50, or cellular potency) specifically for 7-{4-[(2,4-dichlorobenzyl)oxy]phenyl}[1,2,4]triazolo[1,5-a]pyrimidine [1]. The compound is annotated in the ZINC database (ZINC01383692) as part of a vendor-supplied screening collection but lacks associated bioactivity annotations [2]. This data gap means that any biological differentiation claims currently rest on class-level inferences drawn from structurally analogous triazolo[1,5-a]pyrimidines, rather than on compound-specific head-to-head comparisons. Users procuring this compound for biological screening should therefore plan for de novo characterization and should not rely on literature precedent for target-specific activity predictions [3].

Data gap analysis Procurement risk Screening library annotation

Recommended Application Scenarios for 7-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}[1,2,4]triazolo[1,5-a]pyrimidine (CAS 477889-33-1) Based on Differentiated Evidence


Regiospecific Kinase Hinge-Binder Library Design

This compound is best deployed as a para-substituted 7-phenyl-triazolo[1,5-a]pyrimidine scaffold in focused kinase inhibitor libraries where the binding hypothesis requires a linear projection of the dichlorobenzyl group into the hydrophobic back pocket of the ATP-binding site. The class-level evidence from CDK2 co-crystal structures indicates that para-substituted 7-aryl triazolo[1,5-a]pyrimidines adopt a binding mode in which the 7-aryl substituent occupies the solvent-exposed hinge-proximal region while the halogenated benzyl ether extends toward the selectivity pocket [1]. Using the meta regioisomer (CAS 478046-36-5) in this context would misdirect the hydrophobic substituent, likely abolishing key contacts with Ile10 and Val18 .

Lipophilic Efficiency-Driven Hit-to-Lead Optimization

The compound serves as an advanced starting point for hit-to-lead campaigns where the core scaffold has been validated (e.g., via fragment screening) but requires lipophilic elaboration to achieve target potency. With a predicted logD of 4.40 and zero H-bond donors, it offers a balanced profile for optimizing target affinity while maintaining permeability [1]. The 2,4-dichloro substitution pattern provides a handle for further SAR exploration through halogen replacement (e.g., F, Br, CF3) to fine-tune lipophilicity and metabolic stability, a strategy successfully employed in the optimization of triazolo[1,5-a]pyrimidine ABCB1 modulators [2].

Negative Control for Meta-Substituted Phenotypic Screening Hits

When a phenotypic screen yields a hit with a meta-substituted 7-phenyl-triazolo[1,5-a]pyrimidine (e.g., CAS 478046-36-5), this para-substituted analog provides a structurally matched negative control to confirm that the observed biological effect is regiospecific rather than a general chemotype artifact. The identical molecular formula and predicted physicochemical properties of the two regioisomers [1] ensure that any differential activity can be attributed to the geometric presentation of the dichlorobenzyl group rather than to differences in solubility, permeability, or non-specific binding .

Computational Docking and Pharmacophore Model Validation

The distinct spatial orientation of the para-substituted dichlorobenzyl ether makes this compound a valuable probe for validating computational docking poses and pharmacophore models that predict a specific geometric requirement for the hydrophobic substituent. By comparing docking scores and predicted binding modes for the para and meta regioisomers against experimentally determined SAR from the CDK2 inhibitor series [1], computational chemists can calibrate scoring functions and improve virtual screening enrichment for triazolo[1,5-a]pyrimidine-based kinase inhibitors .

Quote Request

Request a Quote for 7-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}[1,2,4]triazolo[1,5-a]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.